7-ブロモ-1-メチル-5-ニトロ-1H-インダゾール

説明

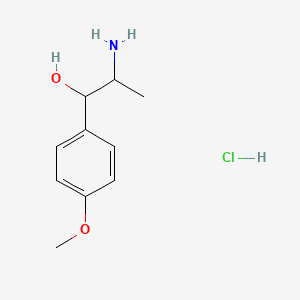

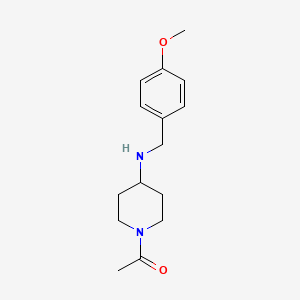

7-Bromo-1-methyl-5-nitro-1H-indazole (C7H5BrN2O2) is a heterocyclic compound containing a six-membered ring with nitrogen and bromine atoms. It is a member of the indazole family, which is a class of compounds containing five- or six-membered rings with nitrogen and either one or two heteroatoms. This compound is of interest due to its potential applications in scientific research, drug development, and other areas.

科学的研究の応用

抗がん研究

7-ブロモ-1-メチル-5-ニトロ-1H-インダゾール: は、抗がん治療における可能性について研究されています。 インダゾール部分は、多くの薬理学的に活性な化合物に見られる共通の特徴であり、このコア構造に対する修飾は、さまざまな癌細胞株に対する有意な抗増殖活性を生み出す可能性があります 。研究者は、特に白血病、非小細胞肺癌、メラノーマに対して有望な結果を示した新しい誘導体を合成しました。

抗炎症および鎮痛用途

この化合物は、抗炎症および鎮痛特性で知られている他のインダゾール誘導体と構造的に類似しているため、痛みや炎症の治療のための新しい薬の開発に使用できる可能性があります 。この用途は、従来の非ステロイド系抗炎症薬(NSAID)に対するより安全な代替手段の継続的な探索を考えると、特に関連しています。

降圧剤

インダゾール誘導体は、潜在的な降圧剤として特定されています。 7-ブロモ-1-メチル-5-ニトロ-1H-インダゾールのニトロ基は、血圧調節に関与する生物学的標的との相互作用を強化するために修飾できる可能性があります 。これは、高血圧の管理のための新しい薬の開発につながる可能性があります。

抗菌および抗菌活性

研究によると、インダゾール化合物は、有意な抗菌および抗菌効果を示す可能性があります。7-ブロモ-1-メチル-5-ニトロ-1H-インダゾールは、耐性菌株に対抗する新しい薬剤の合成のための出発点として役立つ可能性があり、抗生物質耐性の増加に直面して、重要なニーズに対処しています .

呼吸器疾患の治療

インダゾールは、呼吸器疾患の病因に関与するホスホイノシチド3-キナーゼδの選択的阻害剤として使用されてきました。7-ブロモ-1-メチル-5-ニトロ-1H-インダゾールは、喘息や慢性閉塞性肺疾患(COPD)などの状態の治療における有効性について調査できます .

ベンゾイミダゾール誘導体の合成

この化合物は、環状ベンゾイミダゾール誘導体の合成における試薬として機能します。これらの誘導体は、2型糖尿病、高血糖症、および関連する代謝性疾患の治療に適用されています。 7-ブロモ-1-メチル-5-ニトロ-1H-インダゾールのブロモ基とニトロ基は、これらの薬理学的に活性なベンゾイミダゾール化合物の形成を促進する反応性部位を提供します .

作用機序

Target of Action

7-Bromo-1-methyl-5-nitro-1H-indazole primarily targets specific enzymes and receptors within the cell. The exact targets can vary depending on the biological context, but indazole derivatives are known to interact with kinases, such as CHK1 and CHK2, which play crucial roles in cell cycle regulation and DNA damage response .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical cellular processes such as DNA repair and cell cycle progression. For instance, inhibition of CHK1 and CHK2 can prevent cells from repairing DNA damage, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

By targeting CHK1 and CHK2, 7-Bromo-1-methyl-5-nitro-1H-indazole affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability. Inhibition of these kinases can lead to the accumulation of DNA damage, activation of p53, and subsequent induction of apoptosis. This pathway is particularly relevant in cancer cells, which rely on efficient DNA repair mechanisms to survive .

Pharmacokinetics

The pharmacokinetics of 7-Bromo-1-methyl-5-nitro-1H-indazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability is influenced by its solubility and stability in biological fluids. It is likely metabolized in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys. The exact pharmacokinetic profile would depend on factors such as dosage, route of administration, and individual patient metabolism .

Result of Action

At the molecular level, the inhibition of CHK1 and CHK2 by 7-Bromo-1-methyl-5-nitro-1H-indazole leads to the accumulation of DNA damage and activation of apoptotic pathways. This results in cell cycle arrest and programmed cell death, particularly in rapidly dividing cells such as cancer cells. At the cellular level, this can lead to reduced tumor growth and potentially tumor regression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of 7-Bromo-1-methyl-5-nitro-1H-indazole. For instance, extreme pH levels or high temperatures could degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules could either enhance or inhibit its activity. Understanding these factors is crucial for optimizing its therapeutic use .

: Indazole: a medicinally important heterocyclic moiety : 7-Bromo-1-methyl-5-nitro-1H-indazole - ChemicalBook

将来の方向性

生化学分析

Biochemical Properties

7-Bromo-1-methyl-5-nitro-1H-indazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as a reagent in the synthesis of cyclic benzimidazole derivatives, which function as protein kinase activators. These activators are used in the treatment of type 2 diabetes, hyperglycemia, and other related diseases . The interactions between 7-Bromo-1-methyl-5-nitro-1H-indazole and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of 7-Bromo-1-methyl-5-nitro-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with protein kinases, which play a vital role in cell signaling and regulation . By modulating these pathways, 7-Bromo-1-methyl-5-nitro-1H-indazole can alter gene expression and impact cellular metabolism, leading to various cellular effects.

Molecular Mechanism

The molecular mechanism of 7-Bromo-1-methyl-5-nitro-1H-indazole involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with protein kinases, resulting in their activation . This activation can lead to changes in gene expression and subsequent cellular effects. Understanding these binding interactions and molecular mechanisms is essential for elucidating the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-1-methyl-5-nitro-1H-indazole can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These effects include alterations in cell signaling pathways and gene expression, which can persist over extended periods.

Dosage Effects in Animal Models

The effects of 7-Bromo-1-methyl-5-nitro-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been found to activate protein kinases and modulate cell signaling pathways . At higher doses, toxic or adverse effects have been observed. These effects include cellular toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

7-Bromo-1-methyl-5-nitro-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been found to be metabolized by specific cytochrome P450 enzymes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on biological systems.

Transport and Distribution

The transport and distribution of 7-Bromo-1-methyl-5-nitro-1H-indazole within cells and tissues are important factors to consider. The compound interacts with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of 7-Bromo-1-methyl-5-nitro-1H-indazole plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localizations can affect its activity and interactions with other biomolecules. Understanding the subcellular localization is essential for elucidating the compound’s overall impact on cellular processes.

特性

IUPAC Name |

7-bromo-1-methyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-8-5(4-10-11)2-6(12(13)14)3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSIGKSUVLBLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640008 | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952183-39-0 | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)

![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)